REACTION_CXSMILES
|
C(=O)=O.[S:4]([F:8])(F)([F:6])[F:5].[CH2:9]([N:11]([Si](C)(C)C)[CH2:12][CH3:13])[CH3:10]>ClC(Cl)(Cl)F>[CH2:9]([N:11]([S:4]([F:8])([F:6])[F:5])[CH2:12][CH3:13])[CH3:10]
|
Name
|
1-l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
S(F)(F)(F)F
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)[Si](C)(C)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClC(F)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(F)(F)(F)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°)
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser (
|
Type
|
CUSTOM
|
Details
|
protected from the atmosphere through a drying tube
|
Type
|
CUSTOM
|
Details
|
The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane
|
Type
|
ADDITION
|
Details
|
is added to the flask
|
Type
|
TEMPERATURE
|
Details
|
As the nitrogen atmosphere is maintained
|
Type
|
TEMPERATURE
|
Details
|
the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath
|
Type
|
ADDITION
|
Details
|
This solution is added dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture below -60° (about 40 minutes)
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
DISTILLATION
|
Details
|
the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver
|
Type
|
TEMPERATURE
|
Details
|
by warming the reaction mixture gently to 45° by means of a heating mantle
|
Type
|
DISTILLATION
|
Details
|
distilled at reduced pressure through a spinning band column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 (± 8) g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |